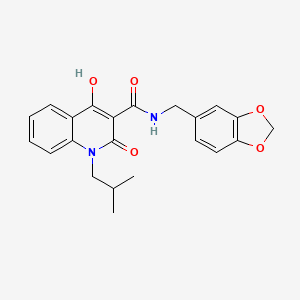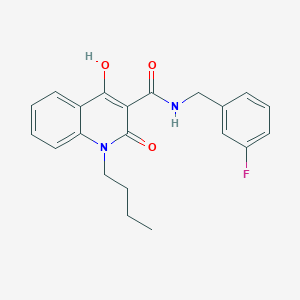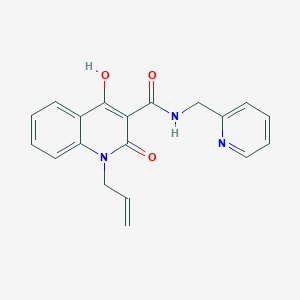
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide
Übersicht
Beschreibung
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has shown promising results in scientific research applications. It is a quinolinecarboxamide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes involved in inflammation and viral replication.
Biochemical and Physiological Effects
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis in cancer cells. The compound has also been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. Additionally, it has been found to inhibit the replication of herpes simplex virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide in lab experiments include its potent antitumor, anti-inflammatory, and antiviral activities. The compound has also been found to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide. One direction is to investigate the compound's potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study the compound's effects on other viral infections. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects in humans.
Conclusion
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is a promising compound that has shown potent antitumor, anti-inflammatory, and antiviral activities in scientific research applications. The compound has been synthesized using various methods and has been extensively studied for its potential use in treating various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects in humans.
Synthesemethoden
The synthesis of 1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been reported using different methods. One of the most common methods involves the reaction of 2-aminomethylpyridine with ethyl 2-oxo-4-phenylbutyrate in the presence of triethylamine and acetic acid. The resulting product is then treated with allyl bromide and hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in treating various diseases. It has been found to possess antitumor, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines and has shown significant cytotoxicity. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, it has been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
4-hydroxy-2-oxo-1-prop-2-enyl-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-11-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-12-13-7-5-6-10-20-13/h2-10,23H,1,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVGTAASGUJGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966795 | |
| Record name | 2-Hydroxy-4-oxo-1-(prop-2-en-1-yl)-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide | |
CAS RN |
5238-89-1 | |
| Record name | 2-Hydroxy-4-oxo-1-(prop-2-en-1-yl)-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913535.png)
![3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913545.png)

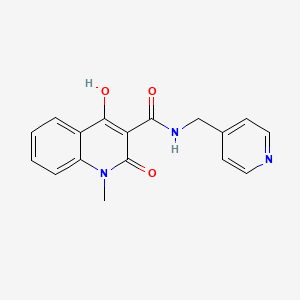
![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)
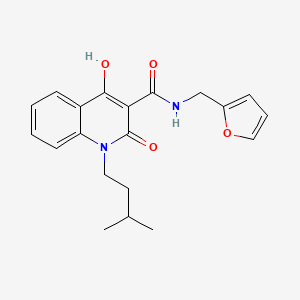
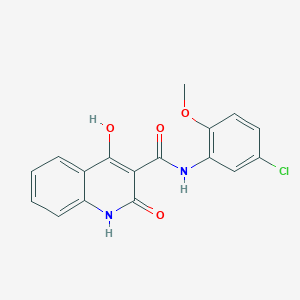
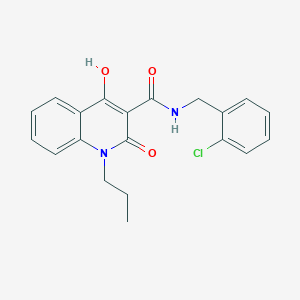
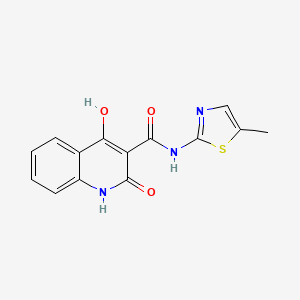
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)
![2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)
